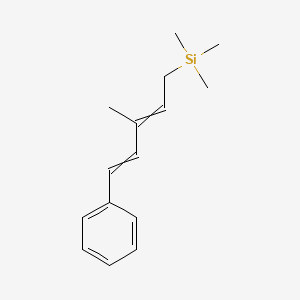
Trimethyl(3-methyl-5-phenylpenta-2,4-dien-1-YL)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(3-methyl-5-phenylpenta-2,4-dien-1-YL)silane is an organosilicon compound with a unique structure that includes a silicon atom bonded to a trimethylsilyl group and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(3-methyl-5-phenylpenta-2,4-dien-1-YL)silane typically involves the reaction of a suitable precursor with trimethylchlorosilane in the presence of a base. One common method is the hydrosilylation of 3-methyl-5-phenylpenta-2,4-diene with trimethylchlorosilane using a platinum catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then purified using distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(3-methyl-5-phenylpenta-2,4-dien-1-YL)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the diene system into a more saturated hydrocarbon.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Saturated hydrocarbons.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Scientific Research Applications
Trimethyl(3-methyl-5-phenylpenta-2,4-dien-1-YL)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable silicon-carbon bonds.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of Trimethyl(3-methyl-5-phenylpenta-2,4-dien-1-YL)silane involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The conjugated diene system allows for participation in cycloaddition reactions, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
- Trimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)silane
Uniqueness
Trimethyl(3-methyl-5-phenylpenta-2,4-dien-1-YL)silane is unique due to its specific substitution pattern on the diene system, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both academic and industrial research.
Properties
CAS No. |
923014-11-3 |
|---|---|
Molecular Formula |
C15H22Si |
Molecular Weight |
230.42 g/mol |
IUPAC Name |
trimethyl-(3-methyl-5-phenylpenta-2,4-dienyl)silane |
InChI |
InChI=1S/C15H22Si/c1-14(12-13-16(2,3)4)10-11-15-8-6-5-7-9-15/h5-12H,13H2,1-4H3 |
InChI Key |
ARYYWXOYXZCSBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC[Si](C)(C)C)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Benzyl-N-[(dimethylphosphoryl)methyl]-N'-phenylurea](/img/structure/B14196557.png)
![2-Methyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B14196564.png)
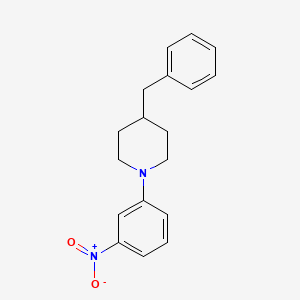

![4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one](/img/structure/B14196587.png)
![3-{[Bis(4-fluorophenyl)methoxy]methyl}-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14196592.png)
silane](/img/structure/B14196595.png)
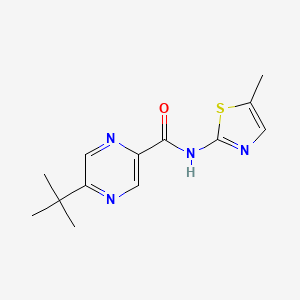
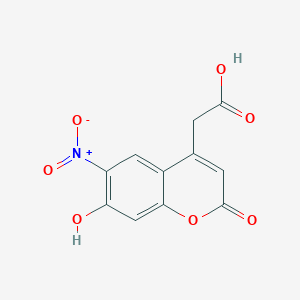
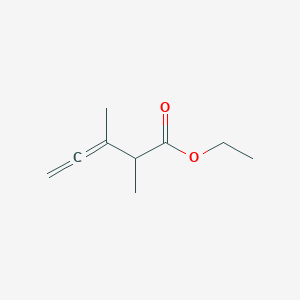
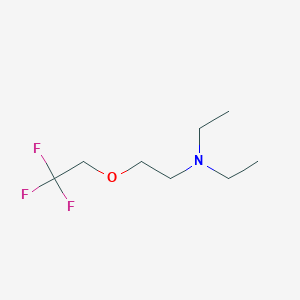
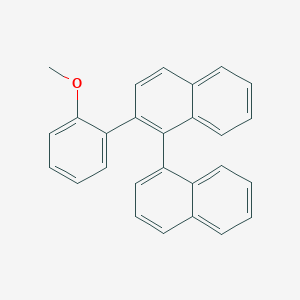
![(1S,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14196637.png)
![10-(Hex-5-yn-1-yl)-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14196645.png)
